![molecular formula C8H6BrN3O2 B1405005 6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-カルボン酸メチル CAS No. 1363380-66-8](/img/structure/B1405005.png)

6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-カルボン酸メチル

概要

説明

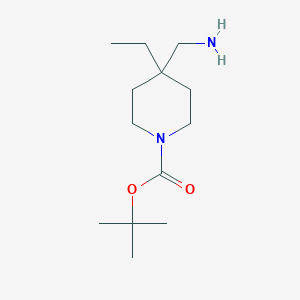

“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is characterized by the presence of a pyrazolo[4,3-B]pyridine core . The empirical formula is C6H4BrN3 . The SMILES string representation is Brc1cnc2cn[nH]c2c1 .Physical and Chemical Properties Analysis

“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a solid . Its molecular weight is 198.02 g/mol . The InChI string representation is 1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H, (H,9,10) .科学的研究の応用

6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-3-カルボン酸メチル: 包括的な分析:

材料科学

関連化合物に見られる強い蛍光特性 から、蛍光材料や生体イメージング用プローブの開発に利用できる可能性があります。

分子ドッキング研究

類似の構造が、分子ドッキング研究で薬物と標的間の相互作用を予測するために使用されてきました 。この化合物は同様の用途に役立つ可能性があります。

生物活性研究

ピラゾロピリジン部分を持つ化合物は、生物活性について研究されてきました 。この特定のメチルエステルは、そのような研究の候補となる可能性があります。

Safety and Hazards

将来の方向性

Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests potential future directions for the development of new compounds based on the pyrazolopyridine scaffold.

作用機序

Target of Action

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a derivative of 1H-pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine . .

Mode of Action

It’s known that 1h-pyrazolo[3,4-b]pyridines can interact with their targets in a manner similar to purine bases

Biochemical Pathways

Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could influence pathways involving purine metabolism .

Result of Action

Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could have effects similar to those of purine analogs .

生化学分析

Biochemical Properties

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of TRKs, inhibiting their kinase activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting TRKs, the compound can reduce the proliferation of cancer cells, such as those in colorectal cancer and non-small cell lung cancer . Additionally, it affects the PI3K/Akt and Ras/Erk pathways, which are crucial for cell survival and growth.

Molecular Mechanism

At the molecular level, Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of TRKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a decrease in phosphorylation events that are essential for the activation of downstream signaling pathways. The compound also influences gene expression by modulating transcription factors involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 isoforms play a crucial role in its metabolism . The compound’s metabolites can influence metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles .

Subcellular Localization

The subcellular localization of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function . Additionally, the compound may be directed to specific compartments or organelles through targeting signals.

特性

IUPAC Name |

methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXKDBPNQMRGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

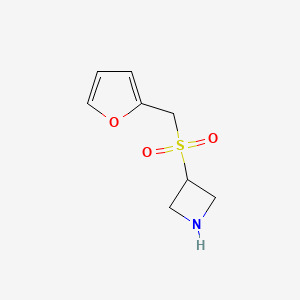

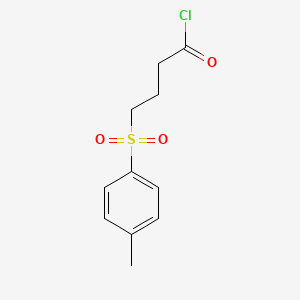

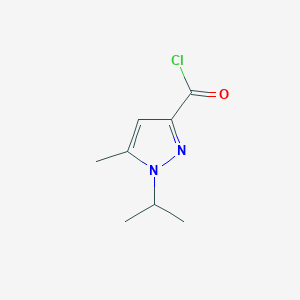

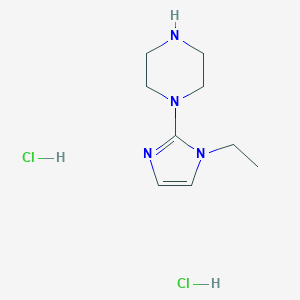

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)